Benzo[b]thiophen-6-yl trifluoromethanesulfonate
Overview
Description
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C9H5F3O3S2 and a molecular weight of 282.26 g/mol This compound is known for its unique structural features, which include a benzothiophene core and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-6-yl trifluoromethanesulfonate typically involves the triflation of benzo[b]thiophen-6-ol. One common method includes the reaction of benzo[b]thiophen-6-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to ensure high yields and minimize side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are often used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Buchwald-Hartwig amination, the product is typically an arylamine derivative .
Scientific Research Applications
Benzo[b]thiophen-6-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen bonds.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-6-yl trifluoromethanesulfonate primarily involves its role as an electrophilic reagent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, it acts as a substrate for palladium-catalyzed processes, enabling the formation of new carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-4-yl trifluoromethanesulfonate: Similar structure but with the trifluoromethanesulfonate group at a different position.
Benzo[b]thiophen-2-yl trifluoromethanesulfonate: Another positional isomer with different reactivity and applications.
Uniqueness
Benzo[b]thiophen-6-yl trifluoromethanesulfonate is unique due to its specific position of the trifluoromethanesulfonate group, which influences its reactivity and suitability for certain chemical transformations. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Properties
IUPAC Name |
1-benzothiophen-6-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDNIGWXSGNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677467 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877264-48-7 | |
Record name | 1-Benzothiophen-6-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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